An In-depth Technical Guide to 2-Bromo-4-chloroanisole for Chemical Research and Development
An In-depth Technical Guide to 2-Bromo-4-chloroanisole for Chemical Research and Development
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies for 2-Bromo-4-chloroanisole. This valuable halogenated aromatic ether serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Core Chemical and Physical Properties
2-Bromo-4-chloroanisole is a halogenated derivative of anisole (B1667542).[1] At room temperature, it typically appears as a colorless to pale yellow or brown liquid or a white to off-white crystalline solid.[1][2] It is characterized by the presence of a methoxy (B1213986) group, a bromine atom, and a chlorine atom attached to a benzene (B151609) ring.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 2-Bromo-4-chloroanisole.
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| CAS Number | 60633-25-2 | - | [1][3][4] |
| IUPAC Name | 2-bromo-4-chloro-1-methoxybenzene | - | [3] |
| Molecular Formula | C₇H₆BrClO | - | [3][5] |
| Molecular Weight | 221.48 | g/mol | [5][6] |
| InChIKey | YJEMGEBDXDPBSP-UHFFFAOYSA-N | - | [3][6] |
| Physical Properties | |||
| Melting Point | 28.6 - 29.1 | °C | [1] |
| Boiling Point | 238.5 | °C (at 760 mmHg) | [1] |
| Density | 1.625 | g/cm³ | [1] |
| Flash Point | 98 | °C | [1] |
| Vapor Pressure | 0.1 ± 0.5 | mmHg (at 25°C, Predicted) | [1] |
| Refractive Index | 1.556 | - | [1] |
| Solubility & Partitioning | |||
| logP (Octanol/Water) | 3.111 | - | [1][6] |
| log₁₀ws (Water Solubility) | -3.44 | mol/L (Predicted) | [6] |
Synthesis and Reactivity
2-Bromo-4-chloroanisole is not a naturally occurring compound and is produced through synthetic organic chemistry, typically via the selective halogenation of an anisole derivative.[1] Its structure, featuring both a bromo and a chloro substituent, makes it a versatile substrate for a variety of cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for regioselective functionalization.
Experimental Protocol: Synthesis of 2-Bromo-4-chloroanisole via Electrophilic Bromination
This protocol describes the synthesis of 2-Bromo-4-chloroanisole from 4-chloroanisole (B146269). The methoxy group is an ortho-, para-director, and since the para position is blocked by the chlorine atom, the bromination will preferentially occur at one of the ortho positions.
Materials:
-
4-chloroanisole
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium sulfite (B76179)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroanisole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a beaker containing cold water.
-
Add a saturated solution of sodium sulfite to quench any remaining bromine until the yellow color disappears.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 2-Bromo-4-chloroanisole.
Caption: Synthetic workflow for 2-Bromo-4-chloroanisole.
Reactivity in Cross-Coupling Reactions
2-Bromo-4-chloroanisole is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2-Bromo-4-chloroanisole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.
Buchwald-Hartwig Amination: This reaction couples 2-Bromo-4-chloroanisole with an amine in the presence of a palladium catalyst and a base to form an arylamine.
Caption: Key cross-coupling reactions of 2-Bromo-4-chloroanisole.
Analytical Methodologies
The purity and identity of 2-Bromo-4-chloroanisole are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-300 m/z.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
Spectroscopic Data
-
Mass Spectrometry (EI): The mass spectrum of 2-Bromo-4-chloroanisole will show a characteristic molecular ion peak cluster due to the presence of bromine and chlorine isotopes.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the methoxy group protons. The splitting patterns of the aromatic protons will be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
-
Safety and Handling
2-Bromo-4-chloroanisole is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation, and it may cause respiratory irritation.[7]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.[7]
It is imperative to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.
References
- 1. rsc.org [rsc.org]
- 2. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
- 3. 2-Bromo-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scribd.com [scribd.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-chloroanisole [webbook.nist.gov]
